Benzenemethanol, 5-chloro-2-((2-((dimethylamino)methyl)phenyl)thio)-
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Overview
Description
Benzenemethanol, 5-chloro-2-((2-((dimethylamino)methyl)phenyl)thio)- is an organic compound with the molecular formula C16H18ClNOS. This compound is characterized by the presence of a benzenemethanol core substituted with a chlorine atom and a dimethylaminomethyl group attached to a phenylthio moiety. It is a versatile compound with applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, 5-chloro-2-((2-((dimethylamino)methyl)phenyl)thio)- typically involves multi-step organic reactions. One common method includes the reaction of 5-chloro-2-hydroxybenzaldehyde with 2-((dimethylamino)methyl)phenylthiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to obtain high-purity Benzenemethanol, 5-chloro-2-((2-((dimethylamino)methyl)phenyl)thio)-.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanol, 5-chloro-2-((2-((dimethylamino)methyl)phenyl)thio)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of substituted benzenemethanol derivatives.
Scientific Research Applications
Benzenemethanol, 5-chloro-2-((2-((dimethylamino)methyl)phenyl)thio)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenemethanol, 5-chloro-2-((2-((dimethylamino)methyl)phenyl)thio)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
Benzenemethanol, 2-chloro-: Similar structure but with the chlorine atom in a different position.
Benzenemethanol, 5-chloro-2-((dimethylamino)methyl)phenyl)-: Lacks the thio group present in the target compound.
Uniqueness
Benzenemethanol, 5-chloro-2-((2-((dimethylamino)methyl)phenyl)thio)- is unique due to the presence of both the dimethylaminomethyl and phenylthio groups, which confer distinct chemical and biological properties
Properties
CAS No. |
133884-20-5 |
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Molecular Formula |
C16H18ClNOS |
Molecular Weight |
307.8 g/mol |
IUPAC Name |
[5-chloro-2-[2-[(dimethylamino)methyl]phenyl]sulfanylphenyl]methanol |
InChI |
InChI=1S/C16H18ClNOS/c1-18(2)10-12-5-3-4-6-15(12)20-16-8-7-14(17)9-13(16)11-19/h3-9,19H,10-11H2,1-2H3 |
InChI Key |
LVZJJQJUGMAHIF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC=CC=C1SC2=C(C=C(C=C2)Cl)CO |
Origin of Product |
United States |
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